Differential AT1 Receptor Antagonism: Dihydroindole vs. Indole Core in N-Substituted Series
In a direct comparative study of N-acylated dihydroindoles and indoles for angiotensin II AT1 receptor antagonism, the dihydroindole analog 27 exhibited an AT1 IC50 of 18 nM, while the corresponding fully aromatic indole analog 14a displayed an AT1 IC50 of 20 nM, and the most potent indole analog 14b achieved an AT1 IC50 of 0.8 nM [1]. This demonstrates that saturation of the indole 2,3-bond alters receptor binding potency, with the dihydroindole core conferring intermediate activity between the parent indole and the optimized indole derivative. This quantitative comparison highlights that the dihydroindole scaffold, as found in 2,3-dihydro-1H-indole-7-carboxylic acid, provides a distinct pharmacological starting point that is not interchangeable with the fully aromatic indole series.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Analog 27 (dihydroindole core): IC50 = 18 nM |
| Comparator Or Baseline | Analog 14a (indole core): IC50 = 20 nM; Analog 14b (indole core): IC50 = 0.8 nM |
| Quantified Difference | Dihydroindole core shows 1.1-fold higher potency than parent indole analog 14a, but 22.5-fold lower potency than optimized indole analog 14b. |
| Conditions | In vitro AT1 receptor binding assay using rabbit aorta |
Why This Matters
Quantifies the impact of 2,3-bond saturation on target engagement, guiding selection of the dihydroindole scaffold for projects requiring intermediate AT1 activity or distinct SAR profiles.
- [1] Dhanoa DS, et al. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. J Med Chem. 1993 Dec 24;36(26):4230-8. View Source
